2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid
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Overview
Description
2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid, also known as FMOC-Phe-OH, is a common amino acid used in scientific research. It is a phenylalanine derivative that is used in organic synthesis and peptide chemistry. FMOC-Phe-OH is an important building block for peptide synthesis, allowing for the production of peptides with improved stability and solubility. It also has a wide range of applications in biochemical and physiological research.
Scientific Research Applications
Enantioselective Synthesis and Peptide Incorporation
The compound is involved in the asymmetric synthesis of derivatives like 3′-phosphono-L-tyrosine, a new amino acid. This synthesis uses a method coupling the rearranged ortho-phosphonophenolic side chain with the lithiated bis-lactim ether of cyclo(-D-valyl-glycyl-). The protected amino acid obtained is successfully incorporated into biologically active dodecapeptides using the [(9H-fluoren-9-yl)-methoxy]carbonyl (Fmoc) strategy of solid-phase peptide synthesis (Paladino et al., 1993).
Fluorescence in Biomedical Analysis
A novel fluorophore, 6-Methoxy-4-quinolone, displays strong fluorescence in aqueous media and is stable against light and heat. As a fluorescent labeling reagent, [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine, was synthesized for carboxylic acids determination. This use in biomedical analysis indicates the compound's application in sensitive and efficient chromatographic determination (Hirano et al., 2004).
Solid Phase Synthesis of β-Peptides
The compound is used in the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides. The compounds have been characterized by various spectroscopy techniques, demonstrating its application in peptide synthesis (Šebesta & Seebach, 2003).
Chemoselective Introduction of Protecting Group
The 9-phenyl-9-fluorenyl (PhF) group, used as an N protecting group of amino acids, can be introduced into various groups like amino group of Weinreb's amides, alcohols, carboxylic acids, etc. This process demonstrates the chemoselective introduction of the protecting group in various compounds (Soley & Taylor, 2019).
Solid Phase Synthesis Linkers
The synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid applications as new linkers for solid phase synthesis is reported. These supports show higher acid stability compared to standard trityl resins, highlighting their application in solid phase synthesis (Bleicher et al., 2000).
Self-Assembled Structures in Amino Acids
The self-assembling properties of various Fmoc modified aliphatic uncharged single amino acids were studied under varying conditions. This research suggests the potential of these compounds in designing novel self-assembled architectures for specific functions (Gour et al., 2021).
Fluorescent Electrophilic Reagent for Amino Acids
9-Fluorenone-4-carbonyl chloride (FCC) is used to functionalize amino acids before their HPLC resolution. This application in chromatographic determination highlights its role in the sensitive and efficient resolution of amino acids (Hsien & Chen, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJNRXNEUSRLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373228 |
Source
|
Record name | Fmoc-4-aminophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173690-53-4 |
Source
|
Record name | Fmoc-4-aminophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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